

Unveiling the Chemical Architecture and Biological Activity of MMV009085: A Technical Guide

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Compound of Interest

Compound Name: MMV009085

Cat. No.: B12381415

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Abstract

MMV009085, a compound from the Medicines for Malaria Venture (MMV) Malaria Box, has emerged as a promising small molecule with significant activity against multiple parasitic organisms. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and a plausible synthetic approach for **MMV009085**. The primary mechanism of action for its antimalarial activity is the potent and selective inhibition of the *Plasmodium falciparum* hexose transporter (PfHT). This document consolidates available quantitative data, outlines relevant experimental methodologies, and presents visual representations of its chemical synthesis and mechanism of action to facilitate further research and development.

Chemical Structure and Identification

MMV009085 is a derivative of the quinolin-8-ol scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.

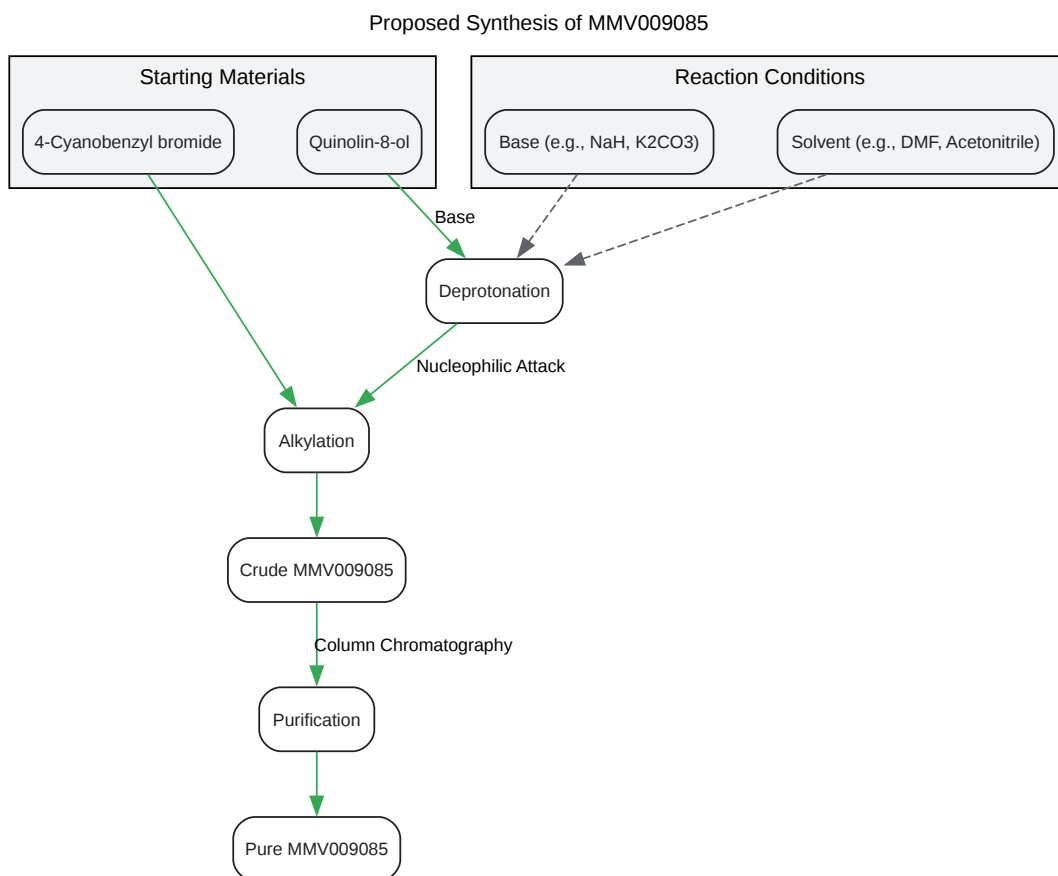
Identifier	Value
IUPAC Name	5-((4-cyanobenzyl)oxy)quinolin-8-ol
SMILES	<chem>N#Cc1ccc(cc1)COc2ccc3ncccc3c2O</chem>
Molecular Formula	C17H12N2O2
Molecular Weight	276.29 g/mol

Synthesis of MMV009085

While a specific, detailed experimental protocol for the synthesis of **MMV009085** is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of quinolin-8-ol ethers. The general approach involves the Williamson ether synthesis, a reliable method for forming an ether linkage.

The proposed synthesis would proceed as follows:

- **Starting Materials:** Commercially available quinolin-8-ol and 4-cyanobenzyl bromide.
- **Reaction:** Quinolin-8-ol is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This deprotonates the hydroxyl group of the quinolin-8-ol, forming a more nucleophilic alkoxide.
- **Alkylation:** 4-Cyanobenzyl bromide is then added to the reaction mixture. The alkoxide attacks the benzylic carbon of the 4-cyanobenzyl bromide, displacing the bromide ion and forming the desired ether linkage.
- **Work-up and Purification:** The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **MMV009085**.



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A flowchart illustrating the proposed synthetic workflow for **MMV009085**.

Biological Activity and Mechanism of Action

MMV009085 has demonstrated inhibitory activity against several parasitic organisms. Its most well-characterized mode of action is the inhibition of the *Plasmodium falciparum* hexose transporter (PfHT), which is essential for the parasite's uptake of glucose from the host's red blood cells.

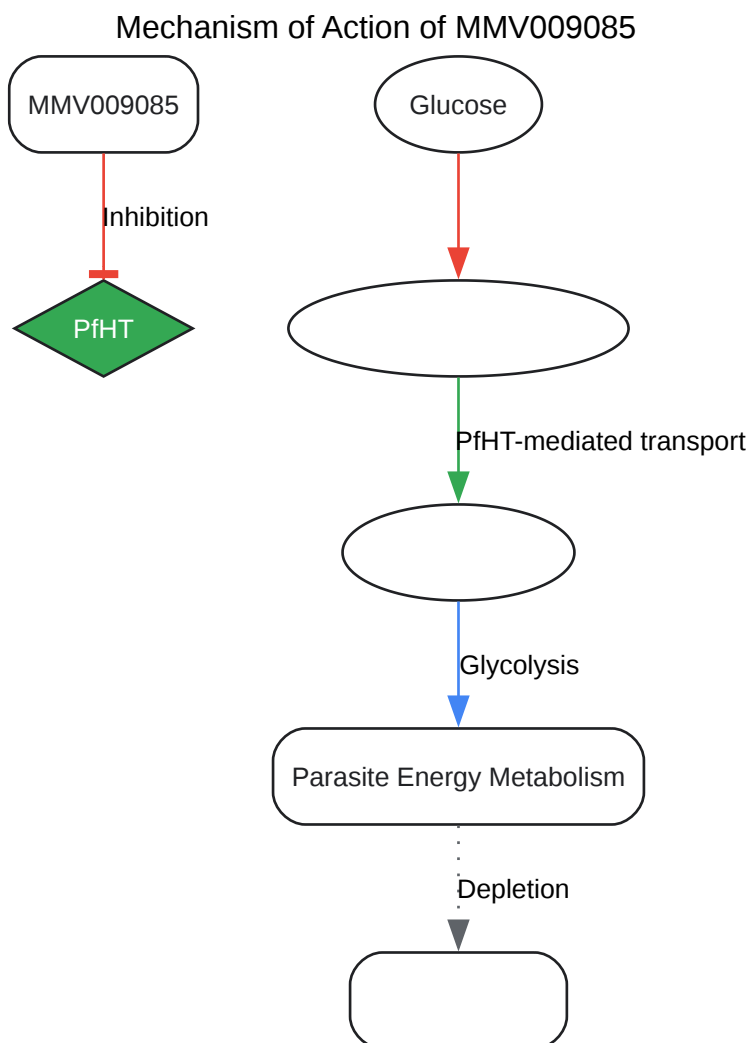
Quantitative Biological Data

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of **MMV009085** against various parasites.

Target Organism/Assay	IC50 (μM)	Reference
<i>Cryptosporidium parvum</i>	< 1 (Submicromolar)	[1]
<i>Balamuthia mandrillaris</i>	4.38	[2]
<i>Plasmodium falciparum</i> PfHT Inhibition	Potent (Specific value not detailed in search results)	[3]

Mechanism of Action: Inhibition of PfHT

The survival of *Plasmodium falciparum* within human erythrocytes is critically dependent on a constant supply of glucose from the host cell. This glucose uptake is mediated by the parasite-specific hexose transporter, PfHT. By selectively inhibiting PfHT, **MMV009085** effectively starves the parasite of its primary energy source, leading to its death. The selectivity for PfHT over human glucose transporters (GLUTs) is a key feature of its potential as an antimalarial drug candidate.



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Signaling pathway of **MMV009085**'s inhibitory action on *P. falciparum*.

Experimental Protocols

General Protocol for Glucose Uptake Inhibition Assay

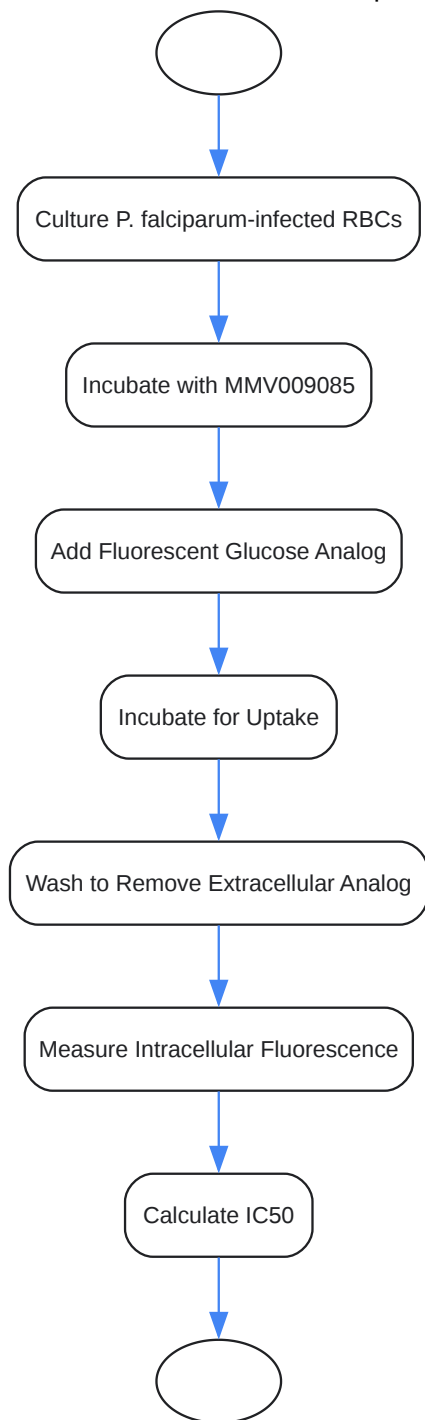
While the specific protocol used to determine the PfHT inhibitory activity of **MMV009085** is not detailed in the provided search results, a general methodology for assessing glucose uptake inhibition in cells can be described. A common approach involves the use of a fluorescently

labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radioactive glucose analog.

A representative workflow for a non-radioactive, fluorescence-based assay is as follows:

- Cell Culture: Culture *P. falciparum*-infected red blood cells under standard conditions.
- Compound Incubation: Incubate the infected red blood cells with varying concentrations of **MMV009085** for a predetermined period.
- Addition of Glucose Analog: Add a fluorescent glucose analog (e.g., 2-NBDG) to the culture and incubate to allow for uptake.
- Washing: Wash the cells to remove any extracellular fluorescent analog.
- Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.
- Data Analysis: The fluorescence intensity is proportional to the amount of glucose analog taken up by the cells. The IC₅₀ value can be calculated by plotting the fluorescence intensity against the concentration of **MMV009085**.

Experimental Workflow for Glucose Uptake Assay



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A generalized workflow for a fluorescence-based glucose uptake inhibition assay.

Conclusion

MMV009085 represents a valuable chemical probe and a potential starting point for the development of novel anti-parasitic agents. Its defined chemical structure, based on the versatile quinolin-8-ol core, and its targeted mechanism of action against the essential *P. falciparum* glucose transporter PfHT, make it a compound of significant interest. Further studies to elucidate its detailed synthetic protocol, expand its biological activity profile, and optimize its pharmacokinetic properties are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their efforts to combat parasitic diseases.

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